molecular formula C25H23NO4 B11382761 7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11382761
M. Wt: 401.5 g/mol
InChI Key: NJPHRCJMIIPGJB-UHFFFAOYSA-N
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Description

7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a benzyl group, a furan-2-ylmethyl group, and a chromeno[6,7-e][1,3]oxazin-8-one core

Preparation Methods

The synthesis of 7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves multiple steps. The synthetic route typically starts with the preparation of the chromeno[6,7-e][1,3]oxazin-8-one core, followed by the introduction of the benzyl and furan-2-ylmethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .

Chemical Reactions Analysis

7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products

Scientific Research Applications

7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

7-benzyl-3-(furan-2-ylmethyl)-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C25H23NO4/c1-16-21-12-19-13-26(14-20-9-6-10-28-20)15-29-23(19)17(2)24(21)30-25(27)22(16)11-18-7-4-3-5-8-18/h3-10,12H,11,13-15H2,1-2H3

InChI Key

NJPHRCJMIIPGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CO4)CC5=CC=CC=C5

Origin of Product

United States

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